1-Hydroxyiminopentane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116974-90-4 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
1-hydroxyiminopentane-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-4(7)2-5(8)3-6-9/h3,9H,2H2,1H3 |
InChI Key |
OITKKQRDTSSDDL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C=NO |
Canonical SMILES |
CC(=O)CC(=O)C=NO |
Synonyms |
Pentanal, 2,4-dioxo-, 1-oxime (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of 1 Hydroxyiminopentane 2,4 Dione
Established Synthetic Pathways for Oxime Diones
Traditional methods for the synthesis of oximes, including 1-hydroxyiminopentane-2,4-dione, have relied on several well-established chemical reactions. These pathways, while effective, often present challenges such as harsh reaction conditions, the use of toxic reagents, and the generation of significant waste.
Oxidation-Based Preparations of Dione-Oximes (e.g., from 2,4-Pentanedione)
The oxidation of β-dicarbonyl compounds like 2,4-pentanedione serves as a viable route for the synthesis of the corresponding oxime diones. This transformation can be achieved using various oxidizing agents. For instance, the reaction of 2,4-pentanedione with sodium nitrite (B80452) (NaNO₂) under acidic conditions is a common method for introducing the oxime functionality. The mechanism involves the in-situ formation of nitrous acid, which then acts as the nitrosating agent.
Another approach involves the direct oxidation of a methylene (B1212753) group situated between two carbonyl groups. While specific examples for the direct oxidation of 2,4-pentanedione to this compound are not extensively detailed in the provided results, the oxidation of similar activated methylene groups is a known synthetic strategy. researchgate.net The reactivity of the enol form of 2,4-pentanedione is crucial in these reactions, as it provides the nucleophilic character necessary for the attack by the oxidizing or nitrosating species. chemicalpapers.comfiveable.me
Condensation Reactions with Hydroxylamine (B1172632)
The most fundamental and widely employed method for the synthesis of oximes is the condensation reaction between a carbonyl compound and hydroxylamine or its salts, such as hydroxylamine hydrochloride. ijprajournal.comwikipedia.orggoogle.com In the case of this compound, the reaction would involve 2,4-pentanedione and hydroxylamine. chegg.com This reaction is typically catalyzed by either an acid or a base. ijprajournal.com
The classical procedure often involves refluxing an alcoholic solution of the carbonyl compound and hydroxylamine hydrochloride, sometimes in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated acid. asianpubs.orgresearchgate.net However, these traditional methods can be associated with long reaction times, low yields, and the use of toxic solvents like pyridine. researchgate.net
The reaction proceeds through a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the diketone. youtube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=NOH (oxime) bond. youtube.com The reaction with a diketone like 2,4-pentanedione can potentially lead to the formation of a dioxime, where both carbonyl groups react with hydroxylamine. nih.gov
Nitrosation of 1,3-Diketones Leading to Oxime Formation
The nitrosation of 1,3-diketones is a direct and efficient method for the formation of the corresponding oxime. rsc.orgnih.gov This reaction involves the treatment of the diketone with a nitrosating agent, which introduces a nitroso group (-NO) at the central carbon atom. This intermediate nitroso compound is unstable and rapidly tautomerizes to the more stable oxime. wikipedia.orgjove.com
Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a strong acid), alkyl nitrites, and nitrosyl chloride. nih.govjove.comgoogle.com The reaction is believed to proceed through the enol form of the diketone, which acts as a nucleophile and attacks the electrophilic nitrosating agent. jove.com The presence of two electron-withdrawing carbonyl groups makes the central methylene protons of a 1,3-diketone acidic, facilitating enol formation. nih.gov
A study on the nitrosation of 3-substituted 1,3-diketones has provided insights into the reaction mechanism, suggesting the involvement of a chelate nitrosyl intermediate. rsc.org The choice of nitrosating agent and reaction conditions can be crucial to the success and selectivity of the reaction. For example, the use of nitric oxide as a nitrosating agent has also been reported for compounds with active methylene groups. google.com
Green Chemistry Approaches for Oxime Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. ijprajournal.com This has led to the exploration of solvent-free reaction conditions and the use of benign and reusable catalysts for oxime synthesis.
Solvent-Free Reaction Protocols (e.g., Grindstone Chemistry)
Solvent-free synthesis, particularly using mechanical grinding or "grindstone chemistry," has emerged as a powerful green alternative for the preparation of oximes. nih.govresearchgate.netresearchgate.netnih.govbohrium.comasianpubs.org This technique involves the simple grinding of the reactants, a carbonyl compound and hydroxylamine hydrochloride, in a mortar and pestle at room temperature. nih.govasianpubs.org This method offers several advantages, including reduced pollution, lower costs, simplicity in handling, and shorter reaction times. nih.govbohrium.com
The effectiveness of this method has been demonstrated for a wide range of aldehydes and ketones, which are converted to their corresponding oximes in excellent yields. nih.govbohrium.com The reactions can be facilitated by the presence of a solid catalyst or a base. For instance, the condensation of aldehydes with hydroxylamine hydrochloride has been achieved with high yields by grinding in the presence of sodium carbonate. asianpubs.org Similarly, the use of catalysts like Sb₂O₃ under grinding conditions has been reported for the clean synthesis of aldoximes and ketoximes. researchgate.net
Catalytic Synthesis Utilizing Environmentally Benign Catalysts (e.g., Bi₂O₃, Natural Acids, Ultrasound)
The development of environmentally benign catalysts is a cornerstone of green chemistry. Several novel catalytic systems have been successfully employed for the synthesis of oximes under mild and eco-friendly conditions.
Bismuth(III) Oxide (Bi₂O₃): Bismuth compounds are generally considered non-toxic and inexpensive. bohrium.com Bi₂O₃ has been shown to be an effective catalyst for the solvent-free synthesis of oximes from a variety of carbonyl compounds by grinding at room temperature. nih.govbohrium.com This method is notable for its high yields (60-98%), short reaction times, and the reusability of the catalyst. bohrium.com
Natural Acids: Aqueous extracts of plants such as Vitis lanata and Mangifera indica, as well as citrus fruit juice, have been successfully used as natural acid catalysts for oxime synthesis. ijprajournal.com These catalysts are readily available, biodegradable, and offer an environmentally friendly alternative to conventional acid catalysts. ijprajournal.com
Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate the synthesis of oximes. asianpubs.orgnih.govresearchgate.netresearchgate.net Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions than conventional heating. asianpubs.orgnih.govresearchgate.net The conversion of various aldehydes and ketones to oximes has been achieved in high yields and shorter reaction times by using ultrasound in the presence of hydroxylamine hydrochloride and a base like potassium carbonate. asianpubs.orgresearchgate.net
The following table summarizes the key findings for different catalytic approaches in oxime synthesis:
| Catalyst/Method | Reactants | Conditions | Yield | Reference |
| Bi₂O₃ | Aldehydes/Ketones, Hydroxylamine hydrochloride | Grinding, Solvent-free, Room temp. | 60-98% | nih.govbohrium.com |
| Natural Acids | Carbonyl compounds, Hydroxylamine hydrochloride | Aqueous medium | Good to Excellent | ijprajournal.com |
| Ultrasound | Aldehydes/Ketones, Hydroxylamine hydrochloride, K₂CO₃ | Ethanol (B145695) or Water/Ethanol | 50.7-98.7% | asianpubs.orgnih.govresearchgate.net |
| Grindstone | Aldehydes, Hydroxylamine hydrochloride, Na₂CO₃ | Grinding, Solvent-free, Room temp. | High | asianpubs.org |
| Sb₂O₃ | Carbonyl compounds, Hydroxylamine hydrochloride | Grinding, Solvent-free, Room temp. | Excellent | researchgate.net |
Aerobic Oxidation Strategies for Oxime Generation
While direct aerobic oxidation methods for the synthesis of this compound are not extensively documented in the reviewed literature, the generation of the hydroxyimino functionality at the C3 position of the pentane-2,4-dione backbone is commonly achieved through nitrosation reactions. This transformation is typically carried out by treating pentane-2,4-dione with a nitrosating agent under acidic conditions.
One established method involves the use of sodium nitrite (NaNO₂) in an acidic medium. Another reported approach details the nitrosation of acetylacetone (B45752) (the common name for pentane-2,4-dione) using tert-butyl nitrite under mildly acidic conditions in a solvent like acetonitrile (B52724). rsc.org In such solvents, pentane-2,4-dione primarily exists in its enol form, which is the reactive species that undergoes electrophilic attack by the nitrosating agent, likely the nitrosonium ion (NO⁺). rsc.org The reaction proceeds via the attack of the nitrosating agent on the enol or enolate form of the dicarbonyl compound. rsc.org This reaction leads to the formation of this compound, also known as 3-isonitroso-2,4-pentanedione (B8815361) or 2,3,4-pentanetrione, 3-oxime.
The general reaction scheme for the nitrosation of pentane-2,4-dione is depicted below:
Scheme 1: Synthesis of this compound via Nitrosation of Pentane-2,4-dione
Derivatization and Functionalization Strategies
The presence of both a β-dicarbonyl moiety and a reactive oxime hydroxyl group makes this compound a versatile building block for the synthesis of more complex molecules. The following sections explore potential derivatization strategies based on the known reactivity of these functional groups.
Strategies for O-Substitution and O-Alkylation of Oxime Hydroxyl Groups
The hydroxyl group of the oxime in this compound is amenable to substitution and alkylation, leading to the formation of oxime ethers. These reactions typically involve the deprotonation of the hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile.
A general approach for the O-alkylation of oximes involves their reaction with alkyl halides in the presence of a base. vtt.finih.gov Common bases used for this purpose include inorganic carbonates such as cesium bicarbonate, which has been shown to be effective in the regioselective alkylation of phenolic hydroxyl groups in the presence of other functionalities. nih.gov
Table 1: Potential Reagents for O-Alkylation of this compound
| Alkylating Agent | Base | Potential Product |
| Methyl iodide | Cesium bicarbonate | 1-(Methoxyimino)pentane-2,4-dione |
| Ethyl bromide | Potassium carbonate | 1-(Ethoxyimino)pentane-2,4-dione |
| Benzyl chloride | Sodium hydride | 1-(Benzyloxyimino)pentane-2,4-dione |
The reactivity of the alkylating agent and the choice of base and solvent can influence the efficiency of the O-alkylation reaction. vtt.fi The resulting oxime ethers are valuable intermediates in the synthesis of various biologically active compounds. nih.gov
Multi-Component Reactions Involving this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient route to complex molecular architectures. beilstein-journals.orgnih.govkirj.ee The this compound scaffold, with its multiple reactive sites, is a prime candidate for participation in such reactions.
Specifically, the carbonyl groups of the dione (B5365651) moiety can react with amines to form imines in situ, which are key intermediates in many MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgmdpi.com
The Ugi four-component reaction (U-4CR) involves the reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.govkirj.ee In the context of this compound, one of the carbonyl groups could react with an amine to form an imine, which would then participate in the subsequent steps of the Ugi reaction.
Table 2: Potential Ugi Reaction with this compound
| Amine | Carboxylic Acid | Isocyanide | Potential Product Class |
| Aniline (B41778) | Acetic acid | tert-Butyl isocyanide | α-Acylamino amide derivatives of this compound |
| Benzylamine | Benzoic acid | Cyclohexyl isocyanide | Complex peptidomimetic structures |
The Passerini three-component reaction is another isocyanide-based MCR that involves a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com Similar to the Ugi reaction, one of the carbonyl groups of this compound could serve as the carbonyl component.
The versatility of MCRs allows for the rapid generation of diverse libraries of compounds from simple starting materials, highlighting the potential of this compound as a valuable scaffold in combinatorial chemistry and drug discovery. beilstein-journals.orgnih.gov
Electronic Structure, Tautomerism, and Reactivity Mechanisms of 1 Hydroxyiminopentane 2,4 Dione
Tautomeric Equilibria and Isomerization Pathways
1-Hydroxyiminopentane-2,4-dione, like other β-dicarbonyl compounds, exists as a mixture of tautomers. The primary equilibrium for the dicarbonyl portion is the keto-enol tautomerism, where a proton moves from a carbon atom to a carbonyl oxygen. masterorganicchemistry.comlibretexts.org For simple ketones, this equilibrium heavily favors the keto form. masterorganicchemistry.com However, in β-dicarbonyls like pentane-2,4-dione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the major tautomer in many solvents. youtube.comyoutube.comstackexchange.com
In addition to the keto-enol tautomerism of the diketone moiety, the hydroxyimino group introduces another layer of isomeric complexity through oxime-nitrone tautomerism.
Oxime-Nitrone Tautomerism: Computational and Experimental Evidence
Oxime-nitrone tautomerism involves the migration of a hydrogen atom from the oxime oxygen to the nitrogen atom, transforming the C=N-OH group into a C=N+(H)-O- group (a nitrone). rsc.orgmdpi.com
Computational Insights: High-level Density Functional Theory (DFT) calculations have been instrumental in understanding this equilibrium. rsc.orgrsc.org Studies have shown that the nitrone tautomer is generally less stable than the corresponding oxime. rsc.orgmdpi.com For instance, in the case of formaldehyde (B43269) oxime, it is estimated to be 11.1 kcal/mol more stable than its nitrone tautomer in the gas phase. acs.org
Early proposals suggested that the isomerization occurs via a thermal 1,2-hydrogen shift. rsc.orgresearchgate.net However, more recent computational work indicates that the process is more likely a bimolecular mechanism, where a second molecule of the oxime facilitates the proton transfer, presenting a more favorable energy pathway than a direct intramolecular shift. rsc.orgmdpi.comrsc.org
Experimental Evidence: The first experimental evidence for oxime-nitrone isomerization was observed through mass spectrometry. rsc.org While isolating the less stable nitrone tautomer is challenging, its participation in reactions provides indirect proof of its existence. rsc.orgresearchgate.net For example, the reaction of arylamidoximes with certain electron-poor alkenes proceeds via the more reactive nitrone tautomer, even though it is the less abundant species at equilibrium. rsc.orgrsc.org This highlights a key principle: the kinetically favored pathway may proceed through a thermodynamically less stable intermediate.
Solvent and Substituent Effects on Tautomeric Preferences
The position of the tautomeric equilibrium is sensitive to both the surrounding solvent and the nature of substituents on the molecule. nih.govresearchgate.net
Solvent Effects: Solvents influence tautomeric equilibria by differential solvation of the tautomers. nih.gov
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water, can stabilize both the keto and oxime forms by forming intermolecular hydrogen bonds. pearson.com In the case of pentane-2,4-dione, the presence of water shifts the equilibrium towards the keto form because water can effectively solvate the carbonyl groups, disrupting the internal hydrogen bond that stabilizes the enol. pearson.com A similar effect can be anticipated for this compound, where polar solvents would stabilize the more polar keto-oxime tautomer.
Nonpolar Solvents: In nonpolar solvents like hexane, the enol form of β-dicarbonyls is favored as the intramolecular hydrogen bond is a more significant stabilizing factor in the absence of competing solvent interactions. pearson.com For this compound, a nonpolar environment would likely favor the enolized, intramolecularly hydrogen-bonded structures.
The dielectric constant of the medium plays a crucial role; increasing solvent polarity can enhance or weaken substituent effects depending on the specific interactions. nih.govnih.gov
Substituent Effects: The electronic nature of substituents can alter the relative stabilities of tautomers. mdpi.comnih.gov
Electron-donating groups attached to the oxime moiety can stabilize the nitrone form by delocalizing the positive charge on the nitrogen, thereby lowering the energy gap between the oxime and nitrone tautomers. mdpi.com
Electron-withdrawing groups can have the opposite effect. For substituted adenines, a model system for studying such effects, a nitro group (electron-withdrawing) was found to have its electronic influence enhanced by solvation. nih.govnih.gov
For asymmetrical β-diketones like hexane-2,4-dione, the position of enolization is influenced by the inductive effects of the alkyl groups. The ethyl group, being more electron-donating than methyl, can influence which enol tautomer is slightly more stable, although the energy differences are often very small. stackexchange.com
Intramolecular Proton Transfer Dynamics in Oxime-Containing Systems
Intramolecular proton transfer is a fundamental process governing tautomerization. In systems with strong intramolecular hydrogen bonds, such as the enol form of β-diketones, the proton transfer is often ultrafast. chemrxiv.org
The dynamics of this transfer can be studied using advanced techniques like ab initio molecular dynamics simulations and time-resolved fluorescence spectroscopy. chemrxiv.orgnih.gov In malonaldehyde, a prototype for intramolecular hydrogen bonding in β-dicarbonyl enols, the proton transfer occurs over a low energy barrier, facilitated by π-electron delocalization within the six-membered ring formed by the hydrogen bond. chemrxiv.org
For this compound, the enol tautomer can form a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the oxime nitrogen or the remaining keto oxygen. echemi.com This creates a pathway for rapid proton shuttling. The rate of this transfer is highly dependent on the distance of the hydrogen bond; shorter bonds typically lead to higher transfer rates. chemrxiv.org Studies on similar systems have revealed that the proton transfer can be biphasic, occurring on femtosecond timescales. nih.gov The process involves not just the movement of the proton but also rearrangements in the molecular framework, particularly in the conjugated system. nih.gov
Comprehensive Reaction Mechanisms of this compound
The reactivity of this compound is dictated by the multiple functional groups present in its various tautomeric forms.
Nucleophilic Addition Reactions Involving the Oxime Moiety
While cycloaddition reactions of oximes are well-documented, nucleophilic additions offer another important reaction pathway. rsc.orgresearchgate.net The oxime group can react with electrophiles at either the nitrogen or the oxygen atom. Typically, in the absence of a base, reactions with electron-poor alkenes proceed through the nucleophilic attack of the oxime nitrogen to yield a nitrone. rsc.org
However, computational studies have provided strong evidence that in some cases, the reaction proceeds through the less stable but more reactive nitrone tautomer. rsc.orgrsc.org This tautomer acts as a potent electrophile. The involvement of the nitrone intermediate has been demonstrated to be the predominant mechanism for the reaction of arylamidoximes with 1,2-diaza-1,3-dienes, marking the first clear evidence of a nitrone tautomer's role in nucleophilic additions of oximes. rsc.orgrsc.orgresearchgate.net The steric environment around the oxime can play a significant role in determining the feasibility of this pathway. rsc.org
Oxidative Coupling Reactions (e.g., C-O Coupling with Malononitriles)
This compound can participate in oxidative C-O coupling reactions, a method for forming a new carbon-oxygen bond. A key example is its reaction with substituted malononitriles in the presence of a one-electron oxidant. researchgate.net
The reaction between 3-(hydroxyimino)pentane-2,4-dione and benzylmalononitrile (B177411) has been successfully achieved, representing the first example of an oxidative C-O coupling between an oxime and a malononitrile (B47326). researchgate.net The mechanism is believed to involve the initial oxidation of the oxime by a metal salt, such as Cu(ClO₄)₂, to generate a short-lived, oxygen-centered aminoxyl radical. researchgate.net This radical species then reacts with the malononitrile derivative to form the final C-O coupled product. researchgate.net
Different oxidants show varying efficiencies in promoting this reaction. The choice of oxidant is critical and its effectiveness can be linked to its ability to form reactive complexes with the substrates. researchgate.net
Table 1: Effect of Oxidant on the Yield of C-O Coupling Product Data from the oxidative coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione. researchgate.net
| Oxidant (molar ratio) | Solvent | Yield (%) |
| Cu(ClO₄)₂ · 6H₂O (2.5) | MeCN | 65 |
| Cu(NO₃)₂ · 2.5H₂O (2.5) | MeCN | 35 |
| Mn(OAc)₃ · 2H₂O (2.0) | AcOH | 25 |
| KMnO₄ (0.4) | AcOH | 10 |
| Fe(ClO₄)₃ · 8H₂O (2.0) | MeCN | 0 |
Radical Chemistry and Iminoxyl Radical Formation
The radical chemistry of this compound revolves around the formation of the iminoxyl radical. Iminoxyl radicals are a class of N-oxyl radicals characterized by a carbon-nitrogen double bond, which distinguishes their electronic structure, spectral properties, and chemical reactivity from other N-oxyl radicals that have two single nitrogen-carbon bonds. nih.gov The generation of the iminoxyl radical from this compound can be achieved through oxidation. For instance, the reaction of the oxime with a Cu(II) salt, such as Cu(ClO4)2, in acetonitrile (B52724) has been shown to produce the corresponding iminoxyl radical, a process that can be confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov
EPR spectroscopy is a powerful technique for the direct detection of species with unpaired electrons, like free radicals. nih.gov In the context of this compound, EPR can be used to observe the formation of the iminoxyl radical and to study its properties. nih.govnih.gov The generation of iminoxyl radicals can also be accomplished using other oxidizing agents like lead(IV) acetate (B1210297) or through photolysis in the presence of di-tert-butyl peroxide. nih.gov
Once formed, the iminoxyl radical of this compound can participate in various reactions. One notable example is the oxidative C–O coupling with other organic molecules. For example, in a reaction with benzylmalononitrile, the copper(II) ion facilitates the formation of the iminoxyl radical from this compound and also forms a complex with the dinitrile. The subsequent interaction between the iminoxyl radical and the copper complex leads to the C-O coupling product. nih.gov
The stability and reactivity of iminoxyl radicals are influenced by steric and electronic factors. For instance, the yield of C-O cross-coupling products has been observed to increase with the stability of the iminoxyl radical, which in turn is affected by the steric bulk of substituents near the oxime group. beilstein-journals.org
Reactions with Organophosphorus Reagents (e.g., Wittig-Horner Reagents, Trialkyl Phosphites)
The carbonyl groups of this compound are susceptible to reaction with various organophosphorus reagents. These reactions provide synthetic routes to modify the dione (B5365651) structure and introduce new functional groups.
Wittig-Horner Reaction:
The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. organic-chemistry.orgnih.gov While specific examples with this compound are not extensively detailed in the provided context, the general mechanism involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks one of the carbonyl carbons of the dione. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to yield an alkene. masterorganicchemistry.comwikipedia.org The reaction's stereochemistry is influenced by steric factors during the approach of the carbanion to the carbonyl group. organic-chemistry.org
Reactions with Trialkyl Phosphites:
Trialkyl phosphites can react with ketones in the presence of an acid, such as hydrogen chloride, to produce dialkyl 1-hydroxyalkylphosphonates. researchgate.net This reaction proceeds through an Arbusov-like mechanism involving an oxonium salt intermediate formed from the ketone. researchgate.net For this compound, this would involve the protonation of one of the carbonyl oxygens, followed by nucleophilic attack of the trialkyl phosphite. A subsequent rearrangement would lead to the formation of a dialkyl α-hydroxyphosphonate at one of the ketone positions. Various catalysts, including zinc bromide (ZnBr2), bismuth(III) nitrate (B79036) pentahydrate, and niobium(V) chloride, can be employed to facilitate this type of transformation. mdpi.com
Structure-Reactivity Correlations in Pentanedione-Oxime Systems
The reactivity of this compound and related pentanedione-oxime systems is intricately linked to their structural features. Both electronic and steric effects of substituents can significantly influence the reactivity of the active centers and dictate the pathways and selectivity of their reactions.
Influence of Substituents on Active Reaction Centers (Oxygen and Nitrogen Atoms)
The primary active centers in this compound are the oxygen and nitrogen atoms of the oxime group, as well as the oxygen atoms of the two carbonyl groups. The reactivity of these centers can be modulated by the presence of substituents on the pentane (B18724) backbone.
Electron-donating groups would be expected to increase the electron density on the oxygen and nitrogen atoms of the oxime, potentially enhancing their nucleophilicity. Conversely, electron-withdrawing groups would decrease the electron density, making these atoms less nucleophilic but potentially increasing the acidity of the oxime proton.
In the context of radical reactions, substituents play a crucial role in the stability of the resulting iminoxyl radical. beilstein-journals.org Sterically bulky substituents near the oxime functional group can enhance the stability of the iminoxyl radical, which in turn can influence the yield of subsequent coupling reactions. beilstein-journals.org For example, in C-O cross-coupling reactions, the yield of the product increases with the stability of the oxime radical. beilstein-journals.org
Steric and Electronic Effects Governing Reaction Pathways and Selectivity
Both steric and electronic effects are critical in determining the outcome of reactions involving pentanedione-oxime systems. rsc.orgrsc.org
Steric Effects: The steric hindrance around the carbonyl groups and the oxime function can dictate which reaction site is more accessible to a given reagent. rsc.org For instance, in reactions with bulky nucleophiles, attack may be favored at the less sterically hindered carbonyl group. Similarly, the rate of oxime formation itself is sensitive to steric crowding around the carbonyl function. rsc.org Increased steric hindrance generally leads to a decrease in the reaction rate, suggesting that the rate-determining step is the attack of hydroxylamine (B1172632) on the carbonyl group. rsc.org
Electronic Effects: The electronic properties of substituents influence the electrophilicity of the carbonyl carbons and the nucleophilicity of the oxime group. Electron-withdrawing groups will increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease their electrophilicity.
In palladium-catalyzed reactions of substituted cyclohexenone oximes, the nature and position of substituents have been shown to affect the reaction's success and regioselectivity. nih.gov For example, certain substituents can lead to unsuccessful reactions, possibly due to competing side reactions like the oxidative addition of an aryl-bromide bond to the palladium catalyst. nih.gov
The interplay of these steric and electronic effects allows for the fine-tuning of reaction pathways and selectivity. By strategically placing substituents on the pentanedione-oxime core, it is possible to direct reactions towards a desired product. For example, in the Horner-Wadsworth-Emmons reaction, the stereoselectivity of alkene formation is governed by steric interactions in the transition state. organic-chemistry.org
Coordination Chemistry and Metal Complexation of 1 Hydroxyiminopentane 2,4 Dione
Ligand Properties of Oxime Diones
The coordination behavior of 1-hydroxyiminopentane-2,4-dione is dictated by the presence of multiple potential donor atoms—two carbonyl oxygens, the oxime nitrogen, and the oxime oxygen—and the acidic nature of the oxime proton.
This compound typically functions as a monoanionic bidentate ligand upon deprotonation of the oxime's hydroxyl group. researchgate.netresearchgate.net Chelation primarily occurs through the nitrogen atom of the oximato group and one of the adjacent carbonyl oxygen atoms, forming a stable five-membered chelate ring. at.ua This N,O-coordination is a common feature for ligands of this type. acs.org While the presence of multiple carbonyl and oxime groups could theoretically allow for other coordination modes, the bidentate N,O-chelation is the most frequently observed and energetically favorable arrangement. The formation of this chelate ring enhances the stability of the resulting metal complexes compared to monodentate coordination.
The oxime group is central to the coordinating power of the ligand. In its neutral form, the oxime group is a weak donor; however, upon deprotonation to the oximato form (-C=N-O⁻), it becomes a much stronger coordinating agent. at.ua This deprotonation is readily facilitated by the presence of metal ions, especially in basic or buffered media. The nitrogen atom of the oximato group acts as a soft donor, while the adjacent carbonyl oxygen is a hard donor, allowing the ligand to effectively bind to a range of transition metals. The N-coordination of the oximato group to a metal center can significantly influence the electronic properties and reactivity of the complex. at.ua
Synthesis and Spectroscopic Characterization of Metal Chelates
The synthesis of metal complexes with this compound can be achieved through several routes, leading to complexes that are characterized by various spectroscopic and analytical methods.
Transition metal complexes of this compound are generally prepared by reacting a salt of the desired metal with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the oxime. nih.govnih.gov A common method involves the reaction of metal(II) acetates, chlorides, or nitrates with the ligand in a 1:2 metal-to-ligand molar ratio in an alcoholic medium like ethanol (B145695) or methanol. nih.govmdpi.com The mixture is typically refluxed to ensure the completion of the reaction. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.
An alternative route involves the direct nitrosation of a pre-formed metal β-diketonate complex. For instance, reacting bis(pentane-2,4-dionato)nickel(II) or the corresponding copper(II) complex with nitric oxide (NO) in a solvent like benzene (B151609) can yield the bis[3-(hydroxyimino)pentane-2,4-dionato]metal(II) complex. at.ua
The stoichiometry and ionic nature of the synthesized complexes are determined using a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is fundamental for confirming the empirical formula and the metal-to-ligand ratio, which is commonly found to be 1:2 for divalent metal ions like Cu(II), Co(II), Ni(II), and Zn(II), resulting in neutral complexes of the general formula [M(L)₂], where L is the deprotonated ligand. nih.govnih.gov
Molar conductivity measurements in solvents like DMF or DMSO are used to determine the ionic character of the complexes. nih.govmdpi.com For neutral complexes of the [M(L)₂] type, low conductivity values are expected, indicating a non-electrolytic nature. mdpi.com Spectroscopic methods such as FT-IR are crucial for confirming coordination. A shift in the C=O and C=N stretching frequencies and the disappearance of the O-H stretching band from the free ligand spectrum upon complexation provide evidence of chelation through the carbonyl oxygen and the deprotonated oximato nitrogen. researchgate.netresearchgate.net
Table 1: Representative Analytical and Spectroscopic Data for a Typical [M(L)₂] Complex (Note: This table presents typical expected data based on related compounds, not experimental data for the specific named compound.)
| Property | Expected Observation | Significance |
| Elemental Analysis | Matches calculated percentages for [M(C₅H₆NO₃)₂] | Confirms 1:2 metal-to-ligand stoichiometry |
| Molar Conductance | Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹ in DMF) | Indicates a neutral, non-electrolytic complex nih.govmdpi.com |
| FT-IR: ν(O-H) | Broad band in free ligand (e.g., ~3300 cm⁻¹) disappears in complex | Evidence of deprotonation of the oxime group researchgate.net |
| FT-IR: ν(C=O) | Shifts to lower wavenumber upon complexation | Confirms coordination of the carbonyl oxygen researchgate.net |
| FT-IR: ν(C=N) | Shifts in position compared to the free ligand | Confirms coordination of the oximato nitrogen |
| FT-IR: ν(M-O/M-N) | New bands appear in the low-frequency region (e.g., 400-600 cm⁻¹) | Direct evidence of metal-ligand bond formation researchgate.netresearchgate.net |
| UV-Vis Spectra | Shows d-d transitions characteristic of the metal ion's geometry (e.g., octahedral, square planar) researchgate.netuiowa.edu | Provides information on the coordination environment of the metal center |
| Magnetic Moment | Value corresponds to the number of unpaired electrons | Determines the spin state and geometry of the metal ion (e.g., high-spin octahedral Co(II), square planar Ni(II)) |
Theoretical and Computational Investigations of Metal-Oxime Interactions
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the details of metal-ligand interactions in complexes of this compound and related compounds. researchgate.netnih.gov These computational studies provide insights that complement experimental data and help in understanding the electronic structure, stability, and reactivity of these complexes. nih.govresearchgate.net
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the electronic properties of the complexes. nih.gov The energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule. The distribution of these orbitals reveals the nature of the metal-ligand bonding, indicating the extent of charge transfer and the orbitals involved in the coordination. researchgate.net Calculated vibrational frequencies from DFT can also be compared with experimental FT-IR spectra to aid in the assignment of absorption bands, confirming the coordination modes of the ligand.
Molecular Modeling and Geometrical Optimizations of Complex Structures
Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to perform geometry optimizations. researchgate.netnih.gov This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. The starting point for these calculations can be an initial structure predicted from experimental data or chemical intuition. The optimization process then systematically adjusts the atomic coordinates to minimize the total electronic energy of the system.
For metal complexes of this compound, the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the oxime group and one of the carbonyl oxygen atoms. The resulting complex often features a five- or six-membered chelate ring. Geometrical optimization studies focus on quantifying the precise bond distances between the metal center and the donor atoms (M-N and M-O), as well as the internal angles of the chelate ring. These parameters are critical in determining the strain and stability of the complex.
The optimized geometry provides a static picture of the molecule at its energy minimum. This information is invaluable for interpreting spectroscopic data and understanding the steric and electronic effects that govern the complex's properties. For instance, the calculated bond lengths can be compared with experimental values obtained from X-ray crystallography to validate the computational model.
Below is an interactive data table showcasing typical geometrical parameters obtained from molecular modeling and geometrical optimization of a hypothetical metal complex with this compound. The values are illustrative and based on findings for similar metal-dione complexes.
Optimized Geometrical Parameters for a [M(this compound)2] Complex
| Parameter | Value (Illustrative) | Description |
|---|---|---|
| M-O Bond Length | 2.05 Å | The distance between the metal center and the coordinating oxygen atom of the carbonyl group. |
| M-N Bond Length | 2.10 Å | The distance between the metal center and the coordinating nitrogen atom of the oxime group. |
| O-M-N Bite Angle | 85° | The angle formed by the oxygen, metal, and nitrogen atoms within the chelate ring. |
| C-C-N Angle | 115° | The internal angle of the ligand backbone within the chelate ring. |
| Dihedral Angle (Chelate Ring) | 5° | The twist or pucker of the chelate ring from planarity. |
Density Functional Theory (DFT) Studies on Metal-Ligand Binding Energies
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and energetics of metal complexes. mdpi.comresearchgate.net One of the key applications of DFT in the study of this compound complexes is the calculation of metal-ligand binding energies. This provides a quantitative measure of the strength of the interaction between the metal ion and the ligand.
The binding energy (BE) is typically calculated as the difference between the total energy of the optimized metal-ligand complex and the sum of the energies of the free metal ion and the free ligand in their optimized geometries. A more negative binding energy indicates a more stable complex.
BE = Ecomplex - (Emetal_ion + n * Eligand)
Where:
Ecomplex is the total energy of the metal complex.
Emetal_ion is the total energy of the central metal ion.
Eligand is the total energy of a single this compound ligand.
n is the number of ligands in the complex.
These calculations can be performed for a series of different metal ions to predict trends in complex stability. For instance, DFT studies can help explain why certain metal ions form more stable complexes with this compound than others. The binding energy can be further decomposed to analyze the contributions from different types of interactions, such as electrostatic attraction and covalent bonding. mdpi.com
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. researchgate.net Different functionals may yield slightly different binding energies, so it is important to choose a method that has been benchmarked for the specific class of compounds being studied.
The following interactive data table presents illustrative DFT-calculated binding energies for complexes of this compound with various divalent metal ions. These values are hypothetical and intended to demonstrate the trends that can be elucidated through DFT studies.
Illustrative DFT-Calculated Metal-Ligand Binding Energies
| Metal Ion (M2+) | Binding Energy (kcal/mol) | Relative Stability |
|---|---|---|
| Copper (Cu2+) | -450 | High |
| Nickel (Ni2+) | -435 | High |
| Cobalt (Co2+) | -420 | Moderate |
| Zinc (Zn2+) | -410 | Moderate |
| Manganese (Mn2+) | -390 | Low |
Computational and Theoretical Chemistry of 1 Hydroxyiminopentane 2,4 Dione
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules from first principles. unimore.itnih.gov These methods are instrumental in understanding the geometry, stability, and reactivity of chemical compounds.
Geometry Optimization of Molecular Structures and Transition States
Geometry optimization is a fundamental computational step to locate the minimum energy structures of molecules and the transition states that connect them. For a molecule like 1-hydroxyiminopentane-2,4-dione, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest potential energy.
Theoretical studies on the related compound acetylacetone (B45752) have extensively used DFT and ab initio methods, such as MP2, with various basis sets like 6-311G(d) and 6-311++G(d,p), to optimize the geometries of its tautomeric forms. katwacollegejournal.comekb.eg For this compound, similar computational approaches would be employed to obtain the optimized structures of its possible isomers and transition states for their interconversion. The choice of the functional and basis set is crucial for obtaining results that are in good agreement with experimental data, if available. For instance, the B3LYP functional is commonly used for such calculations. katwacollegejournal.com
A systematic conformational search and subsequent geometry optimization would reveal the most stable three-dimensional arrangement of the atoms, considering factors like steric hindrance and intramolecular interactions.
Energetic Landscape Analysis of Tautomers and Conformers
This compound can exist in several tautomeric and conformational forms. The primary tautomerism would be the keto-enol and oxime-nitroso equilibria. The energetic landscape, which maps the potential energy of the molecule as a function of its geometry, provides crucial insights into the relative stabilities of these different forms.
Computational studies on acetylacetone have shown that the enol tautomer is significantly more stable than the diketo form in the gas phase. katwacollegejournal.com This stability is attributed to the formation of a resonance-assisted intramolecular hydrogen bond. caltech.edu For this compound, a similar analysis would be necessary to determine the predominant tautomer. DFT calculations can be used to compute the relative energies of the different tautomers and the energy barriers for their interconversion. These calculations have been successfully applied to understand the tautomerism of other complex organic molecules. chemrxiv.org
The following table illustrates a hypothetical energetic landscape analysis for the main tautomers of this compound, based on typical values for similar compounds.
| Tautomer/Conformer | Relative Energy (kcal/mol) | Population at 298.15 K (%) |
| Keto-Oxime (trans) | 5.0 | 0.1 |
| Keto-Oxime (cis) | 3.5 | 0.5 |
| Enol-Oxime (intramolecular H-bond) | 0.0 | 99.4 |
Note: This data is illustrative and based on general principles of tautomerism in β-dicarbonyl compounds.
Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Natural Bond Orbital Analysis)
Quantum chemical descriptors derived from DFT calculations offer a quantitative measure of the reactivity of different sites within a molecule.
Fukui Functions indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can identify the most reactive atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of charge distribution, hybridization, and delocalization effects, such as hyperconjugation. rsc.orgwisc.edu NBO analysis is particularly useful for quantifying the strength of donor-acceptor interactions, which are crucial in understanding phenomena like intramolecular hydrogen bonding. researchgate.net For this compound, NBO analysis could elucidate the nature of the C=N and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. wikipedia.orgaiu.edu
Conformational Analysis and Stereochemical Insights
Rotational Barriers and Stability of Different Conformers
The rotation around the C-C and C-N single bonds in this compound will be associated with specific energy barriers. These barriers can be calculated using computational methods by systematically changing the dihedral angle of interest and calculating the energy at each step.
Studies on similar molecules, such as N-benzhydrylformamides, have utilized DFT calculations to determine rotational barriers, which show good agreement with experimental data from dynamic NMR. nih.govnih.gov Similar computational approaches could be applied to this compound to predict the barriers to rotation for the acetyl and hydroxyimino groups. The stability of different conformers is influenced by a combination of steric and electronic effects. rsc.org The presence of bulky groups or favorable electronic interactions can significantly influence the conformational preferences.
The stereochemistry of the oxime group (E/Z isomerism) is another important aspect. Computational studies have been successfully used to determine the preferred configuration of the C=N double bond in oximes. nih.govnih.gov
The following table provides a hypothetical representation of rotational barriers for this compound.
| Bond of Rotation | Rotational Barrier (kcal/mol) |
| C2-C3 | 3-5 |
| C4-C5 | 2-4 |
| N-O | 8-12 |
Note: This data is illustrative and based on typical rotational barriers in organic molecules.
Influence of Intramolecular Hydrogen Bonding on Molecular Conformation
Intramolecular hydrogen bonding is expected to play a significant role in determining the preferred conformation of this compound, particularly in the enol-oxime tautomer. rsc.org The formation of a hydrogen bond between the enolic hydroxyl group and the nitrogen or oxygen atom of the oxime group, or between the oxime's hydroxyl group and a carbonyl oxygen, would lead to a cyclic or pseudo-cyclic structure.
This intramolecular hydrogen bonding significantly stabilizes the conformation in which it occurs. orientjchem.orgresearchgate.net Computational studies on acetylacetone have demonstrated the importance of the O-H---O intramolecular hydrogen bond in the stability of its enol form. wustl.edu NBO analysis can be employed to quantify the strength of these hydrogen bonds by examining the donor-acceptor interactions between the lone pair of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. orientjchem.org The presence of a strong intramolecular hydrogen bond can restrict conformational freedom and lock the molecule into a specific geometry.
Intermolecular Interactions in this compound Systems
The theoretical examination of intermolecular interactions provides deep insights into the structure and properties of molecular solids. For this compound, these interactions would be key determinants of its macroscopic properties.
Hydrogen bonds are highly specific and directional interactions that play a pivotal role in the formation of predictable structural motifs. The this compound molecule contains both hydroxyl (-OH) and imine (=N-OH) groups, as well as ketone functionalities (C=O), making it a candidate for forming various hydrogen bonds. Specifically, the presence of a hydrogen bond donor (-OH group) and multiple acceptor atoms (the oxygen of the hydroxyl group, the nitrogen of the imine group, and the oxygen atoms of the dione) suggests the possibility of complex hydrogen-bonding networks.
In similar molecular systems, O-H…O and O-H…N hydrogen bonds are common and significantly influence crystal packing and molecular conformation. For instance, studies on related compounds have shown that O-H…O interactions can lead to the formation of chains or layers within a crystal lattice. The relative strengths of these bonds can be computationally evaluated to predict the most stable hydrogen-bonding patterns. However, specific research detailing these networks in this compound is not currently published.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.
The behavior of a molecule can change significantly in the presence of a solvent. Solvation effects can influence molecular conformation, stability, and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the presence of a solvent and to study its impact on a solute molecule.
For this compound, the polarity of the solvent would likely affect the equilibrium between different tautomeric forms and the strength of intramolecular hydrogen bonds. Furthermore, the reactivity of the molecule in a solution-phase reaction would be influenced by how the solvent stabilizes the reactants, transition states, and products. A comprehensive computational study on the solvation effects of this compound would provide crucial information for its application in solution-based chemical processes. Currently, such detailed computational analyses for this specific compound are not available in the scientific literature.
Advanced Analytical and Spectroscopic Characterization Methodologies for Oxime Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-hydroxyiminopentane-2,4-dione, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
¹H NMR spectroscopy of this compound reveals the presence of a mixture of (E) and (Z) isomers, with the (E)-isomer being the major component. lam.edu.lyresearchgate.net The differentiation between these isomers is possible due to the distinct chemical shifts of the protons in each configuration.
In a study, the ¹H NMR spectrum of the synthesized compound showed two sets of signals corresponding to the two isomers. researchgate.net For the major (E)-isomer, the hydroxyl proton (-OH) resonates at approximately 8.18 ppm, the two methyl groups (-CH₃) appear at 1.87 ppm and 1.45 ppm, and the methylene (B1212753) protons (-CH₂) are observed at 1.74 ppm. researchgate.net In contrast, the minor (Z)-isomer displays signals for the hydroxyl proton at 5.98 ppm and the methyl and methylene protons at 2.81, 2.69, and 2.63 ppm, respectively. researchgate.net The integration of these signals allows for the determination of the isomeric ratio.
While specific ¹³C NMR data for this compound is not detailed in the available literature, it is a powerful tool for confirming the carbon framework of the molecule. One would expect distinct signals for the carbonyl carbon, the imine carbon, the methylene carbon, and the two methyl carbons, with slight differences in chemical shifts between the (E) and (Z) isomers. The absence of ¹⁹F nuclei in the structure of this compound makes ¹⁹F NMR not applicable for its direct analysis.
Table 1: ¹H NMR Chemical Shifts (ppm) for the Isomers of this compound
| Functional Group | Major (E)-Isomer | Minor (Z)-Isomer |
|---|---|---|
| -OH | 8.18 | 5.98 |
| -CH₃ (A) | 1.87 | 2.81 |
| -CH₂ | 1.74 | 2.63 |
| -CH₃ (B) | 1.45 | 2.69 |
Data sourced from a study on the synthesis and spectroscopic characterization of acetylacetone (B45752) mono-oxime. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound provides clear evidence for its key functional groups. lam.edu.lyresearchgate.net A broad absorption band is typically observed in the region of 3298 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. lam.edu.ly The presence of aliphatic C-H bonds is confirmed by stretching vibrations appearing around 2987 and 2922 cm⁻¹. lam.edu.ly
A strong absorption peak at approximately 1710 cm⁻¹ is assigned to the stretching vibration of the carbonyl group (C=O). lam.edu.ly Furthermore, the carbon-nitrogen double bond (C=N) of the oxime group gives rise to a characteristic absorption band around 1601 cm⁻¹. lam.edu.ly The presence of these distinct bands in the FT-IR spectrum serves as a reliable confirmation of the successful synthesis of this compound.
Table 2: Characteristic FT-IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3298 | O-H stretch | Hydroxyl (-OH) |
| 2987, 2922 | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1710 | C=O stretch | Carbonyl |
| 1601 | C=N stretch | Imine (Oxime) |
Data based on the spectroscopic study of acetylacetone mono-oxime. lam.edu.lyresearchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule and can be used to study complex formation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
The formation of metal complexes with this compound would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in the molar absorptivity. researchgate.net This is because coordination to a metal ion alters the energy levels of the molecular orbitals involved in the electronic transitions. Monitoring these spectral changes can provide valuable information on the stoichiometry and stability of the resulting metal complexes. The partial conversion of the oxime to an oximate at different pH values can also be monitored by observing changes in the UV-Vis spectrum, particularly the appearance of new absorption bands at longer wavelengths. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.
In mass spectrometric analysis, this compound exhibits a molecular ion peak [M]⁺ that corresponds to its molecular weight (115.13 g/mol ). lam.edu.lyresearchgate.netnih.gov A study reported the molecular ion peak at m/z 115 with a relative intensity of 59%. researchgate.net The fragmentation pattern provides additional structural information. Common fragmentation pathways for this compound include the loss of an oxygen atom to give a peak at m/z 99, and the loss of a hydroxyl group (-OH) resulting in a fragment at m/z 98 (relative intensity 72%). researchgate.net Other significant fragments are observed at m/z 82 (100%), 73 (79%), and 59 (82%), which correspond to further cleavage of the molecule. researchgate.net The base peak at m/z 82 suggests a particularly stable fragment ion. researchgate.net
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 115 | 59 | [M]⁺ |
| 98 | 72 | [M - OH]⁺ |
| 82 | 100 | [M - OH - H₂O]⁺ or other stable fragment |
| 73 | 79 | [C₃H₅NOH]⁺ |
| 59 | 82 | [C₂H₃NOH]⁺ |
Data sourced from a spectroscopic study of acetylacetone mono-oxime. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylacetone mono-oxime |
Elucidation of Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk For violuric acid, the anhydrous molecular weight is 157.08 g/mol . wikipedia.orgnist.govscbt.com
The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the molecule's structure. In the case of an oxime dione (B5365651) like violuric acid, fragmentation would likely proceed through the cleavage of weaker bonds. Common fragmentation pathways for organic molecules include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen oxides from the oxime group. researchgate.netresearchgate.net High-resolution mass spectrometry can provide exact mass measurements of these fragments, allowing for the determination of their elemental composition and aiding in the precise identification of the fragmentation pathways. researchgate.netnih.gov
Table 1: Molecular Properties of Violuric Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃N₃O₄ | nist.gov |
| Anhydrous Molar Mass | 157.08 g/mol | wikipedia.org |
| Monohydrate Molar Mass | 175.10 g/mol | wikipedia.org |
This interactive table provides key molecular data for violuric acid.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net
For violuric acid monohydrate, single-crystal X-ray diffraction studies have been performed to definitively determine its structure. iucr.orgresearchgate.net A redetermination at 150 K confirmed that the compound crystallizes in the non-centrosymmetric orthorhombic space group Cmc2₁. iucr.orgresearchgate.net The analysis revealed that the violuric acid molecule is entirely planar, with all atoms of the molecule and the water molecule lying on a crystallographic mirror plane. researchgate.net This planarity facilitates extensive electron delocalization within the molecule.
Table 2: Crystallographic Data for Perdeuterated Violuric Acid Monohydrate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Cmc2₁ | iucr.orgresearchgate.net |
| a (Å) | 6.217 | iucr.org |
| b (Å) | 14.373 | iucr.org |
| c (Å) | 7.516 | iucr.org |
This interactive table summarizes the unit cell parameters for a deuterated sample of violuric acid monohydrate as determined by X-ray diffraction. iucr.org
The crystal structure of violuric acid monohydrate reveals a highly organized, compact layer structure driven by extensive hydrogen bonding. iucr.org The violuric acid and water molecules form hydrogen-bonded sheets. researchgate.net These interactions are crucial in stabilizing the crystal lattice. The packing arrangement involves coplanar interatomic approaches between oxygen atoms at distances suitable for hydrogen bonding. iucr.org The study of these non-covalent interactions, which can also include π–π stacking interactions between the planar rings, is essential for understanding the material's physical properties. rsc.orgnih.gov The analysis of the crystal packing provides insights into how individual molecules assemble into a stable, three-dimensional architecture. rsc.org
Electrochemical Characterization
Electrochemical methods are employed to study the redox properties of molecules, providing information on their ability to accept or donate electrons. nih.gov
Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of compounds like violuric acid. jst.go.jpnih.gov In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. Studies on the violurate anion (the deprotonated form of violuric acid) have shown a reversible one-electron oxidation-reduction process. jst.go.jp Using an optically transparent thin-layer electrochemical (OTTLE) cell, the formal redox potential (E⁰′) for the violurate/violurate radical couple was determined to be 0.685 V at pH 7. jst.go.jp This potential is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials. jst.go.jp The redox potential is observed to be pH-dependent, shifting to more negative values as the pH increases. jst.go.jp
Table 3: Electrochemical Data for Violurate at pH 7
| Parameter | Value | Source |
|---|---|---|
| Method | Cyclic Voltammetry (OTTLE cell) | jst.go.jp |
| Formal Redox Potential (E⁰′) | 0.685 V | jst.go.jp |
This interactive table presents the formal redox potential for the one-electron oxidation of the violurate anion determined by cyclic voltammetry. jst.go.jp
The combination of cyclic voltammetry with spectroscopy (spectroelectrochemistry) provides deeper mechanistic insights into the electron transfer processes. For the violurate anion, as a positive potential is applied, the characteristic UV absorption bands of the anion decrease, while a new absorption band appears, indicating the formation of a violurate neutral radical. jst.go.jp This confirms that the electrochemical oxidation is a one-electron process. Such studies are critical for understanding how these molecules function as redox mediators in various chemical and biological systems. jst.go.jpmedchemexpress.com The ability to reversibly undergo electron transfer is a key feature of the flavin-dependent 'ene'-reductase enzyme family, which can initiate reactions through ground-state electron transfer from its flavin cofactor. nih.gov The study of electron transfer mechanisms in molecules like violuric acid can thus provide valuable models for understanding complex biocatalytic processes. nih.govresearchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
As a trifunctional molecule, 1-hydroxyiminopentane-2,4-dione is an exceptional starting material and intermediate in organic synthesis. The interplay between its ketone and oxime functionalities allows for the construction of diverse molecular skeletons, particularly nitrogen- and oxygen-containing heterocycles and other valuable functional groups.
The compound is a potent precursor for the synthesis of various five- and six-membered heterocyclic systems, which are privileged structures in medicinal chemistry and materials science.
Isoxazoles: The most direct application of this compound in heterocycle synthesis is in the formation of isoxazoles. The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a classical and efficient method for constructing the isoxazole (B147169) ring. at.ua In the case of this compound, which is effectively a pre-formed oxime of a 1,3-dicarbonyl, intramolecular cyclization can be induced. This typically involves the nucleophilic attack of the oxime oxygen onto the adjacent carbonyl carbon, followed by dehydration to yield a stable, aromatic 3-acetyl-5-methylisoxazole.
Isoxazolines: Isoxazolines (dihydroisoxazoles) are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. researchgate.netresearchgate.net The oxime group of this compound can be readily oxidized in situ to generate a highly reactive nitrile oxide intermediate. This intermediate can then be trapped by a suitable alkene dipolarophile to afford highly substituted isoxazolines. researchgate.net This one-pot, multi-step process highlights the utility of the compound as a stable precursor to transient reactive species. researchgate.net
1,2,4-Oxadiazines: While the synthesis of 1,2,4-oxadiazines often starts from amidoximes, acs.orgnih.gov the oxime functionality of this compound provides a strategic entry point. Chemical manipulation of one of the ketone groups, for instance, through reaction with an amine, could generate an enamine or imine intermediate. Subsequent intramolecular cyclization involving the oxime group could then lead to the formation of the 1,2,4-oxadiazine core, although this route is less direct than isoxazole synthesis.
Table 1: Heterocyclic Products from this compound Precursors This table is interactive. Users can sort and filter the data.
| Heterocycle | Key Intermediate | General Reaction Type |
|---|---|---|
| Isoxazole | The compound itself | Intramolecular Cyclization/Dehydration |
| Isoxazoline | Nitrile Oxide | In situ Oxidation & 1,3-Dipolar Cycloaddition |
| 1,2,4-Oxadiazine | N/A | Multi-step Functionalization & Cyclization |
Beyond cyclization reactions, the oxime group is a gateway to other essential nitrogen-based functionalities.
Nitriles: The dehydration of aldoximes and ketoximes is a fundamental transformation that yields nitriles (cyano compounds). Various reagents, including acid anhydrides, Burgess reagent, or catalytic methods, can efficiently effect the elimination of water from the oxime group of this compound. researchgate.net This would convert the C=NOH moiety into a C≡N group, producing a dicarbonyl nitrile, a highly valuable synthetic intermediate.
Amides: Once the nitrile is formed, it can be selectively hydrated to the corresponding amide. This transformation can be achieved under acidic or basic conditions, or through metal-catalyzed hydration protocols, often with high yields. rsc.org This two-step sequence (oxime → nitrile → amide) provides a facile route from this compound to a dicarbonyl amide derivative.
Nitrones: Nitrones are 1,3-dipoles that are structurally related to oximes and are typically formed by the N-alkylation of oximes or the oxidation of N,N-disubstituted hydroxylamines. While the direct conversion of this compound to a nitrone is not extensively documented, this transformation is theoretically achievable through reaction with an alkylating agent. The resulting nitrone would be a valuable intermediate for further cycloaddition reactions to synthesize different classes of heterocycles.
Catalytic Applications Involving this compound Complexes
The ability of this compound to act as a chelating ligand for metal ions opens up its application in catalysis. The molecule can coordinate to a metal center through its nitrogen and one of its oxygen atoms, forming stable five-membered chelate rings. These oximato metal complexes have shown significant promise in organometallic chemistry and homogeneous catalysis. at.uanih.gov
While specific catalytic studies employing complexes of this compound are emerging, the activity of related oxime-metal systems is well-established. For example, oxime-derived palladacycles are effective catalysts for important carbon-carbon bond-forming reactions. acs.org These include the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling, which are cornerstones of modern synthetic chemistry for producing pharmaceuticals and complex organic materials. acs.org Similarly, cobalt-dioxime complexes, known as cobaloximes, are used to catalyze radical-mediated reactions and hydrogen transfer processes. acs.org The structural features of this compound make it an ideal candidate for forming analogous catalytically active complexes with a range of transition metals like palladium, cobalt, nickel, and copper. nih.govrsc.org
Table 2: Examples of Catalysis using Related Oxime-Metal Complexes This table is interactive. Users can sort and filter the data.
| Metal | Complex Type | Catalytic Reaction |
|---|---|---|
| Palladium (Pd) | Oxime Palladacycle | Mizoroki-Heck Reaction, Suzuki-Miyaura Coupling |
| Cobalt (Co) | Cobaloxime (Dioxime) | Radical Cyclizations, Hydrogen Transfer |
| Rhodium (Rh) | Rhodium-Oxime | Not specified |
| Iridium (Ir) | Iridium-Oxime | Not specified |
Integration into Advanced Materials and Functional Systems
The unique combination of redox-active carbonyl groups and a versatile oxime handle allows this compound to be integrated into advanced functional materials, from energy storage devices to reprocessable polymers.
There is a growing demand for sustainable and high-performance energy storage solutions, with organic electrode materials emerging as a promising alternative to traditional inorganic cathodes. Organic materials based on quinones, which feature multiple carbonyl groups, have been investigated for their ability to undergo reversible redox reactions to store charge. More recently, oxime-based compounds have been identified as a new class of high-performance organic cathode materials for lithium-ion batteries.
The redox activity of the C=N-O group in oximes provides high theoretical capacity and contributes to long-term cycling stability. This compound is a particularly compelling candidate in this field as it contains both the dione (B5365651) functionality of quinone-type materials and the redox-active oxime group. This dual-functionality could lead to materials with enhanced energy and power densities. Polymerizing or grafting this molecule onto a conductive backbone could mitigate the common issue of dissolution in organic electrolytes, leading to long-lasting and efficient batteries.
Table 3: Performance of Selected Organic Cathode Material Classes This table is interactive. Users can sort and filter the data.
| Cathode Material Class | Active Redox Center(s) | Key Advantages | Representative Performance |
|---|---|---|---|
| Quinone-based | C=O | High power capability, sustainable | ~142-190 mAh g⁻¹ |
| Amine-based | N-H / N• | High voltage, long cycle life | ~300 Wh kg⁻¹ energy density |
| Oxime-based | C=N-O | High theoretical capacity, stable cycling | Promising for long-lifespan batteries |
The reactivity of the oxime group is also being harnessed to create advanced polymer networks. Oxime chemistry has been shown to be a versatile tool for creating Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed and recycled. This is achieved through dynamic exchange reactions, such as acid-catalyzed oxime metathesis, which allows the polymer network to rearrange its crosslinks under specific stimuli (e.g., heat or acid) without degrading the material.
This compound, with its multiple reactive sites, is an excellent candidate for use as a monomer or a crosslinking agent in the synthesis of such functional polymers. It can be incorporated into a polymer backbone, and the oxime group can then be used to form dynamic crosslinks. The dione functionality offers additional sites for modification or for creating polymers through reactions like Knoevenagel condensation. This could lead to the development of self-healing materials, adaptable composites, and recyclable thermosets.
Design of Energetic Materials with Enhanced Thermal Resistance
The quest for advanced energetic materials with superior performance and safety characteristics has led to the exploration of novel molecular architectures and synthetic strategies. A key challenge in this field is the development of materials that exhibit high energy density while maintaining exceptional thermal stability. Enhanced thermal resistance is crucial for ensuring the safe handling, storage, and deployment of energetic materials, particularly in applications where they may be exposed to elevated temperatures. One promising, yet not extensively explored, avenue for achieving this is through the design of energetic coordination polymers, where the inherent properties of organic ligands and metal centers are combined to create materials with tailored thermal decomposition profiles.
The compound this compound, a β-dicarbonyl oxime, presents itself as a compelling candidate for the design of such thermally resistant energetic materials. The presence of both chelating dione functionalities and an oxime group provides multiple coordination sites for metal ions. This allows for the formation of stable, high-density coordination polymers. The thermal stability of the resulting energetic material is often significantly enhanced through the formation of strong coordination bonds between the ligand and the metal center. This coordination can effectively "lock" the organic energetic component in a more stable configuration, thereby increasing the activation energy required for its thermal decomposition.
While direct research into the application of this compound in energetic materials is not yet prevalent in published literature, the principles of coordination chemistry and the known characteristics of similar compounds provide a strong basis for its potential. For instance, studies on other oxime-containing ligands have demonstrated the successful synthesis of energetic metal complexes with significantly enhanced thermal stability.
Research into energetic metal complexes with ligands such as 3,5-diaminopyrazolone-4-oxime (DAPO) has shown that the coordination of metal ions like cobalt(II) and cadmium(II) can lead to materials with high densities and decomposition temperatures exceeding 280°C and 340°C, respectively. rsc.org These findings underscore the viability of using oxime-based ligands to construct thermally robust energetic materials. The chelation of metal ions by these ligands creates a more rigid and stable molecular framework, which is a key factor in improving thermal resistance.
The table below presents thermal decomposition data for energetic metal complexes based on the 3,5-diaminopyrazolone-4-oxime (DAPO) ligand, illustrating the high thermal stability that can be achieved through this approach.
Furthermore, the kinetic parameters of thermal decomposition are critical in assessing the stability and safety of energetic materials. While specific data for this compound-based energetic materials is not available, the table below provides representative kinetic data for the well-characterized energetic material HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). This data, obtained from thermogravimetric analysis, highlights the kind of parameters that are essential for characterizing the thermal stability of new energetic compounds.
The design of energetic materials with enhanced thermal resistance through the use of ligands like this compound is a promising area for future research. The ability of this compound to form stable coordination polymers with various metal ions could lead to the development of a new class of energetic materials with superior safety and performance characteristics. Further investigation into the synthesis, characterization, and thermal decomposition kinetics of metal complexes of this compound is warranted to fully explore its potential in this application.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future research will undoubtedly prioritize the development of green and economically viable methods for the synthesis of 1-Hydroxyiminopentane-2,4-dione and its derivatives. Traditional methods for oxime synthesis often involve refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride and a base, which can have drawbacks such as long reaction times and the use of toxic reagents like pyridine (B92270). ijprajournal.com
Emerging trends point towards the adoption of more sustainable practices. This includes the exploration of:
Solvent-free and Microwave-Assisted Syntheses: Inspired by green chemistry principles, solvent-free synthesis using techniques like grinding reactants together, potentially with a solid catalyst like bismuth(III) oxide, offers a rapid and environmentally friendly alternative. nih.gov Microwave irradiation has also been shown to accelerate the synthesis of related β-keto sulfone oximes, reducing reaction times and improving yields. ijprajournal.com
Organocatalysis and Natural Acid Catalysis: The use of organocatalysts, such as pyrrolidine, has demonstrated high efficiency in the formation of acyloximes under mild conditions and in green solvents. researchgate.net Furthermore, the use of natural acids extracted from sources like citrus fruits presents a novel and eco-friendly catalytic approach for oxime synthesis. ijprajournal.com
Novel Precursor Strategies: Research into alternative synthetic precursors beyond the standard nitrosation of β-dicarbonyls is a promising avenue. For instance, the synthesis of 1,3-diketones from alkynones using oximes as a hydroxide (B78521) source presents an innovative route that could be adapted for the synthesis of functionalized dione (B5365651) oximes. mdpi.com
These sustainable approaches not only minimize environmental impact but also offer potential advantages in terms of cost-effectiveness and operational simplicity, making this compound more accessible for broader applications.
Deeper Mechanistic Understanding of Complex Reactivity Profiles and Selectivity
A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for controlling reaction outcomes and designing novel transformations. The presence of multiple reactive sites—the acidic N-OH proton, the nucleophilic oxime nitrogen, and the enolizable β-dione system—leads to a complex reactivity profile that warrants further investigation.
Key areas for future mechanistic studies include:
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the β-dione moiety significantly influences its reactivity. mdpi.com Computational studies on related β-diketones have shown that polar solvents can stabilize the keto tautomer. orientjchem.org A detailed investigation into the tautomeric equilibrium of this compound in various solvents and under different reaction conditions is essential. This understanding is critical as the enol form is often associated with antioxidant properties and specific reaction pathways. researchgate.net
Stereoelectronics of Cyclization and Rearrangement Reactions: The oxime group can participate in various cyclization and rearrangement reactions, such as the Beckmann rearrangement. ijprajournal.com A deeper mechanistic insight into the stereoelectronic requirements of these reactions will enable the selective synthesis of complex heterocyclic structures.
Role of Catalysts: While catalysts are known to accelerate oxime formation, their precise role in modulating the reactivity of the entire molecule needs further elucidation. For example, aniline (B41778) and its derivatives have been shown to be effective catalysts for oxime ligation, with their efficiency being pH-dependent. nih.gov Mechanistic studies, including computational modeling, can unravel the intricate interactions between the substrate, catalyst, and solvent, paving the way for the development of highly selective catalytic systems. researchgate.net
Computational Design and Prediction of Novel Functionalized Oxime Diones
Computational chemistry is emerging as a powerful tool for the rational design and prediction of the properties of novel molecules, saving significant time and resources in experimental efforts. For this compound, computational approaches can provide valuable insights and guide the synthesis of new functionalized derivatives with tailored properties.
Future research in this area will likely focus on:
Predicting Tautomeric and Conformational Preferences: Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of different tautomers and conformers of this compound and its derivatives in various environments. orientjchem.orgresearchgate.net This information is fundamental for understanding their reactivity and biological activity. frontiersin.orgresearchgate.net
Virtual Screening for Biological Activity: By creating virtual libraries of functionalized oxime diones, computational docking studies can be performed to predict their binding affinity to specific biological targets, such as enzymes or receptors. This approach can accelerate the discovery of new drug candidates.
Designing Ligands for Coordination Chemistry: The oxime and dione moieties can act as excellent chelating ligands for metal ions. researchgate.netnih.gov Computational modeling can be used to design novel ligands with specific coordination properties, leading to the development of new catalysts and functional materials.
The synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of this class of compounds.
Expanding the Scope of Applications in Catalysis and Advanced Materials Science
The unique chemical functionalities of this compound make it an attractive candidate for applications in catalysis and the development of advanced materials. While its potential is still largely untapped, future research is expected to explore these exciting avenues.
Homogeneous and Heterogeneous Catalysis: The ability of the oxime and β-dione groups to coordinate with metal ions opens up possibilities for its use as a ligand in catalysis. digitellinc.com Metal complexes of this compound could be designed to catalyze a variety of organic transformations. Furthermore, immobilization of these complexes on solid supports could lead to the development of recyclable heterogeneous catalysts.
Polymer and Materials Science: Oxime chemistry has been utilized in the development of Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed. rsc.org The dynamic nature of the oxime linkage could be exploited to create self-healing materials or dynamic hydrogels based on this compound derivatives. Its derivatives could also be explored as building blocks for the synthesis of novel heterocyclic compounds with applications in organic electronics or as photostabilizers.
Synthesis of Bioactive Heterocycles: The reactivity of the dione and oxime functionalities can be harnessed to synthesize a wide range of heterocyclic compounds, such as isoxazoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules. researchgate.netnih.gov
The exploration of these applications will not only broaden the utility of this compound but also contribute to the development of new technologies in diverse fields.
Q & A
Q. What are the optimal synthetic routes for 1-Hydroxyiminopentane-2,4-dione, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For example:
- Step 1: React pentane-2,4-dione with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–70°C for 4–6 hours.
- Step 2: Purify via recrystallization (ethanol/water) to achieve >90% purity.
Yields can be improved by optimizing stoichiometric ratios (e.g., 1.2:1 hydroxylamine:ketone) and using anhydrous conditions to minimize hydrolysis side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify tautomeric forms and hydrogen bonding. Peaks near δ 10–12 ppm (1H) and 170–180 ppm (13C) confirm carbonyl and imine groups .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₅H₇NO₃, theoretical 129.12 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detect O–H (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Q. How do tautomeric forms of this compound influence its reactivity in catalytic applications?
Methodological Answer: The keto-enol tautomerism affects nucleophilic/electrophilic sites:
- Keto Form (Dominant): Enhances electrophilicity at C-2/C-4, enabling Michael addition reactions.
- Enol Form: Stabilizes via intramolecular hydrogen bonding (O–H⋯N), reducing reactivity.
Characterize tautomers using variable-temperature NMR or X-ray crystallography (e.g., twin-crystal analysis at 100 K to resolve domain ratios) .
Q. How can contradictions in spectral data for derivatives (e.g., unexpected carbonyl shifts) be resolved?
Methodological Answer:
- Step 1: Validate purity via HPLC (C18 column, acetonitrile/water gradient).
- Step 2: Perform pH-dependent NMR (D₂O vs. CDCl₃) to assess proton exchange effects.
- Step 3: Compare computational predictions (DFT/B3LYP) with experimental data to identify resonance or solvation artifacts .
Example: A 5 ppm upfield shift in 13C NMR may indicate hydrogen bonding with residual solvents .
Q. What computational strategies predict the biological activity of this compound derivatives?
Methodological Answer:
Q. How should pH gradients be controlled in studies involving this compound to ensure accurate intracellular measurements?
Methodological Answer:
- Calibration: Use 5,5-dimethyloxazolidine-2,4-dione (DMO) as a pH probe. Prepare buffered solutions (pH 4.6–7.4) and measure equilibrium distribution via LC-MS .
- Validation: Confirm intracellular pH with trimethylacetic acid to avoid compartmentalization artifacts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
